molecular formula C16H22N2 B1603152 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane CAS No. 415979-07-6

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane

Cat. No. B1603152
M. Wt: 242.36 g/mol
InChI Key: MUDUFRFJYXOJGQ-UHFFFAOYSA-N
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Description

“3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane” is a chemical compound with the molecular formula C16H22N2 . It is a derivative of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane , which is a central core of the family of tropane alkaloids .


Synthesis Analysis

The synthesis of compounds like “3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane” often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of “3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane” can be represented by the SMILES notation: C=CCN1CC2CCC(C1)N2CC3=CC=CC=C3 . This notation provides a way to describe the structure of the molecule in a linear format.

properties

IUPAC Name

8-benzyl-3-prop-2-enyl-3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-10-17-12-15-8-9-16(13-17)18(15)11-14-6-4-3-5-7-14/h2-7,15-16H,1,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDUFRFJYXOJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2CCC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623648
Record name 8-Benzyl-3-(prop-2-en-1-yl)-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane

CAS RN

415979-07-6
Record name 8-Benzyl-3-(prop-2-en-1-yl)-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Allylamine (9.5 mL, 0.13 mol) was added to a suspension of cis-1-benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride (37.5 g, 0.13 mol, from step (e) above), NaI (47.6 g, 0.32 mol) and NaHCO3 (106.7 g, 1.27 mol) in acetonitrile (1.8 L). The reaction was heated at reflux for 8 h, filtered, and the filtrate concentrated in vacuo. The residue was partitioned between ethyl acetate and ice cold 1 N NaOH. The ethyl acetate layer was separated, dried (Na2SO4), filtered and concentrated in vacuo to afford 31.1 g of an oil. The oil was chromatographed on a column of silica (75 mm×220 mm) eluting with a mixture of chloroform, methanol and conc. NH4OH (240:9:1). Fractions (100 mL each) 5–10 were combined and concentrated in vacuo to afford 22.2 g (72%) of the sub-title compound.
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
cis-1-benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
106.7 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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